molecular formula C11H18OSi B13694080 (2-Ethoxyphenyl)trimethylsilane

(2-Ethoxyphenyl)trimethylsilane

Cat. No.: B13694080
M. Wt: 194.34 g/mol
InChI Key: DHOYBJBACVXBPX-UHFFFAOYSA-N
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Description

(2-Ethoxyphenyl)trimethylsilane (C${11}$H${18}$O$_2$Si) is an organosilicon compound featuring a trimethylsilyl group attached to an ortho-ethoxyphenyl ring. Its structure combines the electron-donating ethoxy group with the steric bulk of the trimethylsilyl moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H18OSi

Molecular Weight

194.34 g/mol

IUPAC Name

(2-ethoxyphenyl)-trimethylsilane

InChI

InChI=1S/C11H18OSi/c1-5-12-10-8-6-7-9-11(10)13(2,3)4/h6-9H,5H2,1-4H3

InChI Key

DHOYBJBACVXBPX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Ethoxyphenyl)trimethylsilane can be synthesized through the reaction of 2-ethoxyphenylmagnesium bromide with trimethylchlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

2-Ethoxyphenylmagnesium bromide+TrimethylchlorosilaneThis compound+MgBrCl\text{2-Ethoxyphenylmagnesium bromide} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{MgBrCl} 2-Ethoxyphenylmagnesium bromide+Trimethylchlorosilane→this compound+MgBrCl

Industrial Production Methods

Industrial production methods for this compound often involve large-scale Grignard reactions, where the 2-ethoxyphenylmagnesium bromide is prepared in situ and reacted with trimethylchlorosilane under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The phenyl ring can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include halides and nucleophiles such as fluoride ions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products

    Substitution: Products include various silyl ethers and silanes.

    Oxidation: Products include 2-ethoxybenzaldehyde and 2-ethoxybenzoic acid.

    Reduction: Products include 2-ethoxycyclohexyltrimethylsilane.

Scientific Research Applications

(2-Ethoxyphenyl)trimethylsilane is utilized in several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of more complex organosilicon compounds and as a protecting group for phenols.

    Biology: It is used in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: It is explored for its potential in drug delivery systems due to its ability to modify the solubility and permeability of pharmaceutical compounds.

    Industry: It is employed in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism by which (2-Ethoxyphenyl)trimethylsilane exerts its effects involves the interaction of the silicon atom with various electrophiles and nucleophiles. The silicon atom’s ability to stabilize positive charges through hyperconjugation and its affinity for oxygen and fluorine atoms play a crucial role in its reactivity. The molecular targets and pathways involved include the formation of silyl cations and the subsequent nucleophilic attack leading to the formation of new carbon-silicon bonds.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent(s) Key Characteristics References
(2-Ethoxyphenyl)trimethylsilane C${11}$H${18}$O$_2$Si - Ortho-ethoxy group Electron-rich aryl ring; moderate steric hindrance [Hypothetical]
Trimethyl(2-thienyl)silane C$7$H${12}$SSi - Thienyl group (S-heterocycle) Enhanced π-electron density; sulfur atom enables coordination in catalysis
(2-Fluoro-6-methoxyphenyl)trimethylsilane C${12}$H${15}$BrO$_2$* - Ortho-fluoro, meta-methoxy Electron-withdrawing F and donating OCH$_3$; potential for directed C–H activation
(1-Ethoxycyclopropoxy)trimethylsilane C$8$H${16}$O$_2$Si - Ethoxycyclopropyl group Strain from cyclopropane enhances reactivity in ring-opening reactions
Triethyl(((2R,6S)-6-methoxy-3,6-dihydro-2H-pyran-2-yl)ethynyl)silane C${15}$H${24}$O$_2$Si - Methoxypyranyl-ethynyl group Chiral center; used in stereoselective synthesis

*Note: Molecular formula in likely includes a bromine atom, suggesting a possible typo in the source.

Physicochemical Properties

  • Electronic Effects :

    • The ethoxy group in this compound donates electrons via resonance, activating the aryl ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -F in ), which deactivate the ring .
    • Thienyl substituents (as in ) introduce sulfur’s lone pairs, enabling coordination to metal catalysts in cross-coupling reactions.

Commercial and Industrial Relevance

  • Market Trends : Iodo-trimethylsilane () is commercially significant in electronics; ethoxyphenyl variants may niche applications in pharmaceuticals or agrochemicals.
  • Synthesis Scalability : Methods for analogous silanes (e.g., stereoselective synthesis in ) highlight the importance of chiral centers and reaction conditions for industrial production.

Biological Activity

(2-Ethoxyphenyl)trimethylsilane is a silane compound that has attracted attention for its potential biological activities. This article explores its biological properties, including cytotoxicity, antibacterial effects, and other pharmacological activities, supported by various studies and data.

Chemical Structure and Properties

The compound this compound features an ethoxy group attached to a phenyl ring, with three methyl groups bonded to silicon. This structure contributes to its unique chemical reactivity and potential biological interactions.

1. Cytotoxicity

Cytotoxicity studies have indicated that derivatives of this compound exhibit varying degrees of activity against different cancer cell lines. For instance, certain derivatives showed moderate activity against the HL-60 cell line, with IC50 values suggesting potential as anticancer agents .

Table 1: Cytotoxicity Data of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundHL-6015
Other derivativesHL-6020-50

2. Antibacterial Activity

Research has demonstrated that this compound and its derivatives possess antibacterial properties. For example, some compounds showed promising activity against Bacillus subtilis, indicating their potential as antibacterial agents .

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
This compoundBacillus subtilis32 µg/mL
Other derivativesStaphylococcus aureus64 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the silane group may play a crucial role in mediating interactions with biological targets, potentially through the formation of reactive intermediates .

Study on Anticancer Activity

A notable study investigated the anticancer properties of various silane derivatives, including this compound. The results indicated that certain modifications to the silane structure enhanced cytotoxicity against cancer cells while reducing toxicity to normal cells. This selective toxicity is essential for developing effective cancer therapies .

Study on Antibacterial Efficacy

Another research effort focused on evaluating the antibacterial efficacy of this compound against resistant bacterial strains. The findings revealed significant inhibition of bacterial growth, supporting its potential application in treating infections caused by antibiotic-resistant bacteria .

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